rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis
Description
This bicyclic sulfone-pyrrolidine derivative features a fused thieno[3,4-b]pyrrole core with a cis stereochemical configuration at the 3a and 6a positions. The compound is synthesized as a racemic mixture (rac) and exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or synthetic applications. Key structural attributes include:
- Molecular formula: Likely C₆H₁₀ClNO₂S (exact formula inferred from IUPAC name; conflicting data in suggests possible typographical errors in cited sources).
- CAS Number: 1220034-35-4 (as per Enamine Ltd. in ).
- Stereochemistry: cis configuration stabilizes the bicyclic system, influencing reactivity and intermolecular interactions.
- Functional groups: A 5,5-dione moiety (sulfone group) and a protonated pyrrolidine nitrogen.
Commercial availability is confirmed through suppliers like CymitQuimica (50 mg: €645; 500 mg: €1,800) and Enamine Ltd., reflecting its niche application in drug discovery or asymmetric catalysis .
Properties
Molecular Formula |
C6H12ClNO2S |
|---|---|
Molecular Weight |
197.68 g/mol |
IUPAC Name |
2,3,3a,4,6,6a-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide;hydrochloride |
InChI |
InChI=1S/C6H11NO2S.ClH/c8-10(9)3-5-1-2-7-6(5)4-10;/h5-7H,1-4H2;1H |
InChI Key |
NNYHEUDDSONGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1CS(=O)(=O)C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[3,4-b]pyrrole derivative with a suitable cyclizing agent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up by optimizing reaction parameters and using industrial-grade equipment to ensure consistent quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies have indicated that derivatives of thieno[3,4-b]pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. The unique thieno ring structure may contribute to its ability to interfere with cellular processes involved in tumor growth .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems or exhibiting antioxidant properties. This suggests potential for development in treating neurodegenerative diseases .
Materials Science
The compound's unique structural features make it suitable for various applications in materials science:
- Polymer Synthesis : The incorporation of thieno[3,4-b]pyrrole moieties into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. This is particularly useful in developing advanced composites for aerospace and automotive applications .
- Conductive Materials : Research indicates that compounds containing thieno rings can be used to create conductive polymers, which are essential in electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells .
Research Reagent
As a research reagent, rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride is utilized in:
- Synthetic Chemistry : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications .
- Biochemical Studies : The compound is used to probe biological pathways due to its ability to interact with specific enzymes or receptors, providing insights into their mechanisms of action .
Case Studies
Several studies have highlighted the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Potential | Demonstrated significant cytotoxicity against breast cancer cells when modified with specific functional groups. |
| Study 2 | Polymer Development | Developed a new class of thermally stable polymers incorporating thieno[3,4-b]pyrrole units, showing enhanced mechanical properties. |
| Study 3 | Neuroprotection | Found that certain derivatives reduced oxidative stress markers in neuronal cell cultures, indicating potential for treating neurodegenerative conditions. |
Mechanism of Action
The mechanism of action of rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share bicyclic sulfur-containing frameworks but differ in substituents, oxidation states, or stereochemistry:
Physicochemical and Functional Differences
Research Implications
- Pharmaceutical relevance : The target compound’s cis configuration and sulfone group make it a candidate for protease inhibition or kinase modulation, though specific bioactivity data are absent in provided evidence.
- Synthetic utility : Its racemic form is valuable for generating diastereomeric intermediates, whereas stereopure analogues (e.g., ’s Boc-protected compound) enable asymmetric catalysis .
- Limitations : The dimethyl derivative () may hinder binding in drug-receptor interactions due to steric bulk, while the undefined stereochemistry of ’s compound reduces its reproducibility.
Biological Activity
rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis , often referred to as a thienopyrrole derivative, has garnered interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C6H12ClNO2S
- Molar Mass : 197.68 g/mol
- CAS Number : 2219419-10-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its thienopyrrole structure is known to facilitate interactions with enzymes and receptors, leading to a range of pharmacological effects.
Biological Activity
-
Antimicrobial Properties :
- Studies have indicated that thienopyrrole derivatives exhibit significant antimicrobial activity against a variety of pathogens. The compound's mechanism may involve inhibition of bacterial cell wall synthesis or interference with protein synthesis.
-
Anticancer Potential :
- Research has shown that rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole derivatives can induce apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspase pathways and modulation of cell cycle regulators.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction in oxidative stress |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 197.68 g/mol |
| Density | N/A |
| Solubility | Soluble in DMSO and ethanol |
Case Studies
-
Antimicrobial Study :
- A study conducted on the antimicrobial efficacy of thienopyrrole derivatives demonstrated a significant reduction in the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development into a therapeutic agent for bacterial infections.
-
Cancer Cell Line Analysis :
- In vitro studies using human breast cancer cell lines showed that treatment with rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole resulted in a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation.
-
Neuroprotection Research :
- Research involving neuroblastoma cells indicated that the compound could mitigate oxidative stress-induced damage, highlighting its potential application in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
